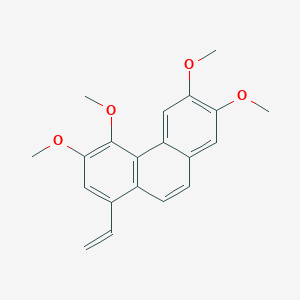
3,4-Bis(hexadecyloxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis(hexadecyloxy)benzaldehyde: is an organic compound with the molecular formula C39H70O3 It is a derivative of benzaldehyde, where the hydrogen atoms on the benzene ring are substituted with hexadecyloxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(hexadecyloxy)benzaldehyde typically involves the alkylation of 3,4-dihydroxybenzaldehyde with hexadecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
3,4-Dihydroxybenzaldehyde+2Hexadecyl bromideK2CO3,DMFthis compound
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the process generally involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Bis(hexadecyloxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hexadecyloxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: 3,4-Bis(hexadecyloxy)benzoic acid.
Reduction: 3,4-Bis(hexadecyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,4-Bis(hexadecyloxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of other functional materials.
Wirkmechanismus
The mechanism of action of 3,4-Bis(hexadecyloxy)benzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its aldehyde group and hexadecyloxy substituents. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, thereby modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
- 3,4-Bis(benzyloxy)benzaldehyde
- 3,4-Bis(octadecyloxy)benzaldehyde
- 3,4-Bis(decyloxy)benzaldehyde
Comparison:
- 3,4-Bis(hexadecyloxy)benzaldehyde vs. 3,4-Bis(benzyloxy)benzaldehyde : The hexadecyloxy groups provide greater hydrophobicity compared to the benzyloxy groups, which can influence the compound’s solubility and reactivity.
- This compound vs. 3,4-Bis(octadecyloxy)benzaldehyde : The difference in the length of the alkyl chains (hexadecyl vs. octadecyl) can affect the compound’s physical properties, such as melting point and viscosity.
- This compound vs. 3,4-Bis(decyloxy)benzaldehyde : Similar to the comparison with octadecyloxy, the length of the alkyl chains plays a crucial role in determining the compound’s characteristics and potential applications.
Eigenschaften
CAS-Nummer |
60273-43-0 |
|---|---|
Molekularformel |
C39H70O3 |
Molekulargewicht |
587.0 g/mol |
IUPAC-Name |
3,4-dihexadecoxybenzaldehyde |
InChI |
InChI=1S/C39H70O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-41-38-32-31-37(36-40)35-39(38)42-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32,35-36H,3-30,33-34H2,1-2H3 |
InChI-Schlüssel |
HYFJCXYGCACGDN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)C=O)OCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Ethyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine](/img/structure/B14609166.png)



![1-[2-(3-Bromophenyl)propyl]-2-(2-cyclohexylethyl)piperidine](/img/structure/B14609199.png)
![3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol](/img/structure/B14609222.png)



![1-Nonanone, 1-[7-(4-methylpentyl)-9H-fluoren-2-yl]-](/img/structure/B14609235.png)




